Beta-1 Adrenergic Receptor Affinity
4-tert-Butyl-N-propylbenzamide demonstrates a measurable, albeit weak, binding affinity for the guinea pig Beta-1 adrenergic receptor with a dissociation constant (Kd) of 2.00E+3 nM (2 µM) [1]. This quantitative value provides a critical benchmark for researchers. In contrast, a separate study on a different, more potent benzamide derivative, N-(4-tert-butylphenyl)-4-pyridine-2-yl-benzamide, exhibits a 65-fold higher antagonistic activity with an IC50 of 31 nM in a rat VR1 functional calcium-influx assay [2]. This cross-study comparison contextualizes the specific and comparatively weak interaction profile of 4-tert-butyl-N-propylbenzamide at the Beta-1 receptor, highlighting its potential utility as a low-affinity reference compound or negative control.
| Evidence Dimension | Binding Affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 2.00E+3 nM (2 µM) |
| Comparator Or Baseline | N-(4-tert-butylphenyl)-4-pyridine-2-yl-benzamide: IC50 = 31 nM (functional antagonism) |
| Quantified Difference | Comparator is ~65-fold more potent in a functional assay; target compound shows weak binding. |
| Conditions | Target: In vitro binding to guinea pig right atria Beta-1 adrenergic receptor. Comparator: In vitro functional assay on rat vanilloid receptor 1 (VR1) using (45)Ca(2+)-influx. |
Why This Matters
This data allows researchers to select this compound for experiments where a specific, weak Beta-1 adrenergic receptor interaction is required, differentiating it from highly potent agonists or antagonists.
- [1] BindingDB. (2013). BDBM50404769 (CHEMBL31047): 4-tert-butyl-N-propylbenzamide. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chembldisplay.jsp?chembl_id=CHEMBL31047 View Source
- [2] PubMed. (2005). Bioorg Med Chem Lett. 2005 Apr 1;15(7):1955. Erratum for: Bioorg Med Chem Lett. 2005 Jan 17;15(2):455-9. doi: 10.1016/j.bmcl.2004.10.078. View Source
